

# Commercial availability and suppliers of Benzyl 3-cyclopropyl-3-oxopropanoate

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Compound of Interest	
Compound Name:	Benzyl 3-cyclopropyl-3-oxopropanoate
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An In-Depth Technical Guide to **Benzyl 3-cyclopropyl-3-oxopropanoate** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **Benzyl 3-cyclopropyl-3-oxopropanoate**, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and critical applications, particularly focusing on its role in targeted protein degradation.

## Introduction: The Strategic Value of a Unique Scaffold

**Benzyl 3-cyclopropyl-3-oxopropanoate** (CAS No. 212200-57-2) is a bifunctional organic compound featuring a  $\beta$ -keto ester system and a cyclopropyl ring.<sup>[1][2]</sup> This unique combination of motifs makes it a highly valuable intermediate in modern organic synthesis and medicinal chemistry.

- The  $\beta$ -Keto Ester Moiety: This functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for a wide array of chemical transformations, including alkylations, acylations, and the synthesis of heterocyclic systems.<sup>[3]</sup>

- The Cyclopropyl Ring: The inclusion of a cyclopropyl group is a strategic design element in contemporary drug discovery.<sup>[4]</sup> This small, rigid ring can significantly enhance a molecule's pharmacological properties by:
  - Increasing metabolic stability.<sup>[4]</sup>
  - Improving potency and binding affinity.<sup>[4]</sup>
  - Enhancing membrane permeability.<sup>[4]</sup>
  - Constraining molecular conformation to favor binding to a target protein.<sup>[4]</sup>

The presence of the benzyl ester provides a stable protecting group that can be selectively removed under specific conditions, such as hydrogenolysis, adding another layer of synthetic utility.

## Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

Property	Value	Source(s)
CAS Number	212200-57-2	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	218.25 g/mol	<a href="#">[2]</a>
SMILES String	C1CC1C(=O)CC(=O)OCC2=C C=CC=C2	<a href="#">[2]</a>
Typical Purity	≥95% - 97%	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Colorless to slightly yellow liquid or oil (Inferred from analogs)	<a href="#">[6]</a> <a href="#">[7]</a>
Storage Conditions	Store at room temperature under an inert atmosphere.	<a href="#">[2]</a>

## Commercial Availability and Sourcing

**Benzyl 3-cyclopropyl-3-oxopropanoate** is available from several specialized chemical suppliers catering to the research and development sector. It is typically supplied in quantities ranging from grams to kilograms for laboratory and scale-up use.

Supplier	Purity Specification	Notes
AK Scientific, Inc.	≥95%	Provides safety and handling information. <a href="#">[5]</a>
CP Lab Safety	min 97%	Lists the compound as a "Protein Degrader Building Block". <a href="#">[1]</a>
Various Online Vendors	~97%	Availability should be verified for research and manufacturing purposes. <a href="#">[2]</a>

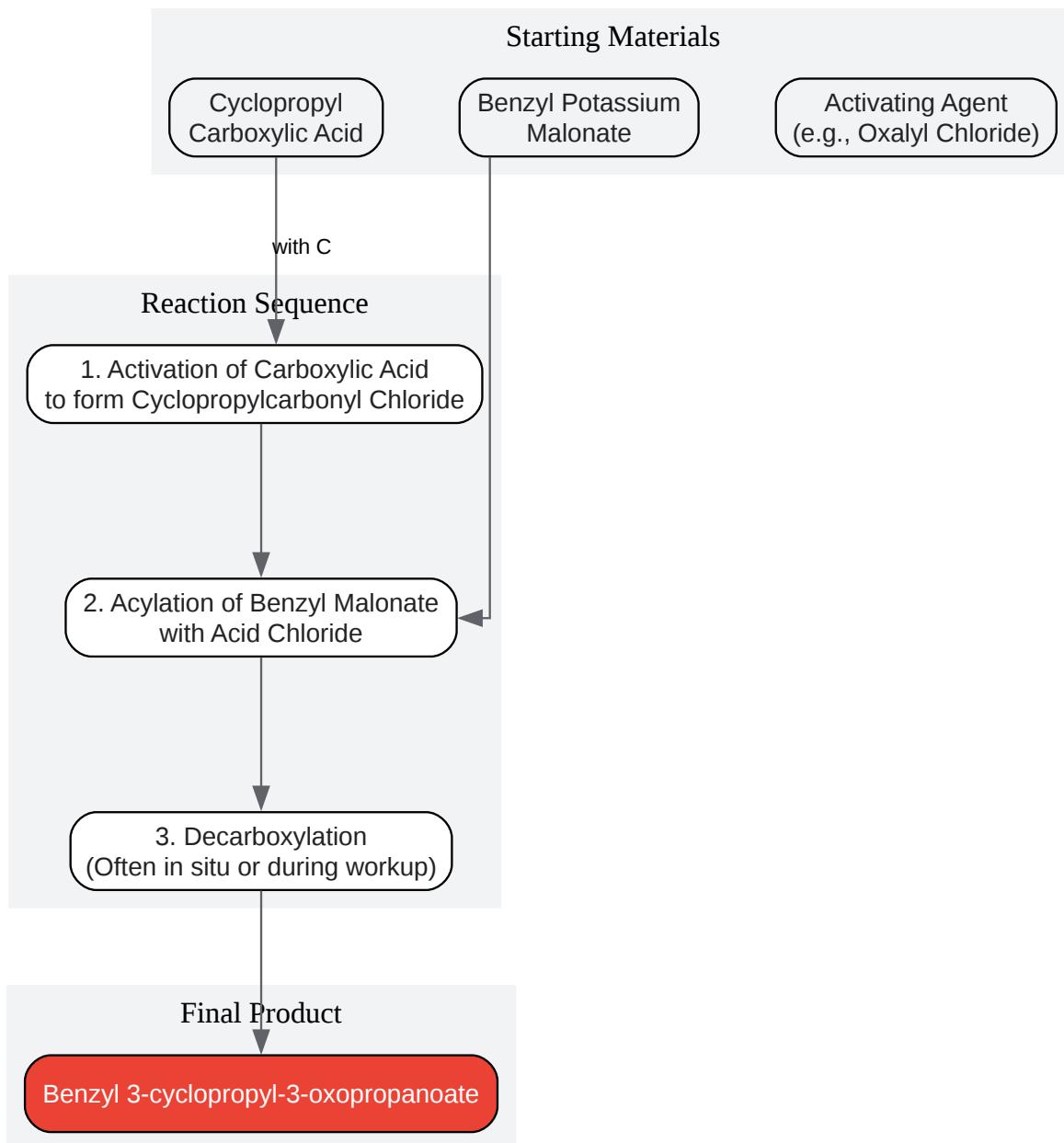
Note: When sourcing this reagent, it is imperative for researchers to request a Certificate of Analysis (CoA) to verify purity and identity, ensuring the reliability and reproducibility of experimental results.

## Synthesis and Quality Control

### General Synthetic Approach

While specific, peer-reviewed synthesis protocols for **Benzyl 3-cyclopropyl-3-oxopropanoate** are not readily available in the literature, its structure suggests a straightforward synthesis based on established organic chemistry principles. A highly plausible route involves the reaction of a cyclopropylcarbonyl precursor with a benzyl malonate derivative. An analogous synthesis for the ethyl ester variant involves the reaction of cyclopropanecarboxylic acid with an ethyl malonate salt complex.[\[7\]](#)

The logical workflow for synthesizing the benzyl ester is depicted below.



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Caption: A plausible synthetic workflow for **Benzyl 3-cyclopropyl-3-oxopropanoate**.

## Step-by-Step Conceptual Protocol

Causality: This protocol is based on the known reactivity of malonic esters and carboxylic acids, as demonstrated in the synthesis of the analogous ethyl ester.<sup>[7]</sup> The activation of the carboxylic acid (Step 1) is crucial to convert the hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the malonate enolate (Step 2). The final decarboxylation (Step 3) is a classic reaction of  $\beta$ -keto esters, driven by the formation of a stable enol intermediate and the release of  $\text{CO}_2$ .

- Activation: Cyclopropanecarboxylic acid is reacted with an activating agent like oxaly chloride or thionyl chloride in an aprotic solvent (e.g., tetrahydrofuran) to form the highly reactive cyclopropylcarbonyl chloride.
- Acylation: In a separate vessel, benzyl potassium malonate is treated with a base (e.g., triethylamine) and a Lewis acid (e.g., magnesium chloride) to form a reactive magnesium enolate complex. The previously synthesized cyclopropylcarbonyl chloride is then added slowly to this solution.
- Workup and Decarboxylation: The reaction mixture is quenched with a mild acid (e.g., aqueous citric acid). During this workup, the intermediate  $\beta$ -keto diester often undergoes spontaneous decarboxylation upon gentle heating to yield the final product.
- Purification: The crude product is purified using column chromatography on silica gel to yield pure **Benzyl 3-cyclopropyl-3-oxopropanoate**.

## Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques is employed:

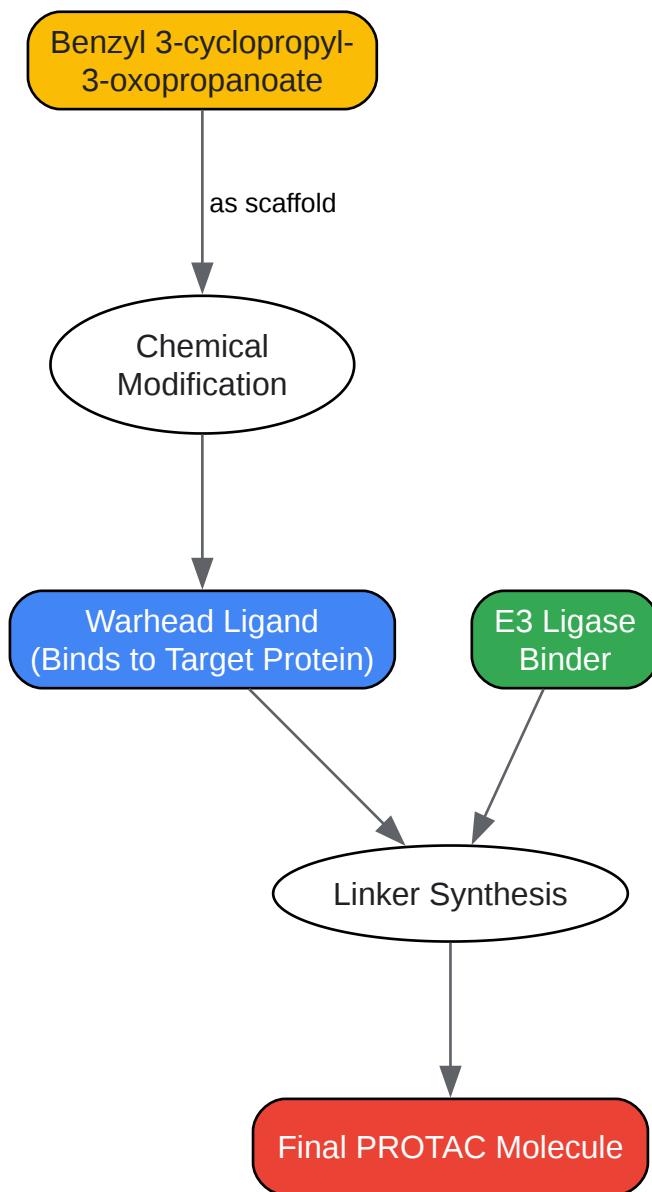
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure. For the analogous ethyl ester, characteristic signals include multiplets for the cyclopropyl protons around 0.9-1.15 ppm and a singlet for the methylene protons between the carbonyls at  $\sim$ 3.57 ppm.<sup>[7]</sup>
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 218.25 g/mol .

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should typically be  $\geq 97\%$ .

## Applications in Drug Discovery and Development

The primary application of **Benzyl 3-cyclopropyl-3-oxopropanoate** is as a specialized building block in medicinal chemistry. Its classification as a "Protein Degrader Building Block" by suppliers points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

[1]



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Caption: Role of the building block in a generalized PROTAC synthesis workflow.

In a typical PROTAC design, the molecule consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. **Benzyl 3-cyclopropyl-3-oxopropanoate** can be elaborated through its reactive methylene group to construct either the target ligand or the linker portion of the final PROTAC molecule. The cyclopropyl group provides conformational rigidity and favorable metabolic properties to the resulting structure.

## Safety and Handling

As a laboratory chemical, **Benzyl 3-cyclopropyl-3-oxopropanoate** requires careful handling in a controlled environment.

- Hazard Statements:
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H335: May cause respiratory irritation.[5]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
  - Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[5]
  - Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][8]

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